![molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9](/img/structure/B1530458.png)
7-Chloro-2-iodofuro[3,2-b]pyridine
Übersicht
Beschreibung
7-Chloro-2-iodofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H3ClINO. It has a molecular weight of 279.46 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for 7-Chloro-2-iodofuro[3,2-b]pyridine is 1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H .Physical And Chemical Properties Analysis
7-Chloro-2-iodofuro[3,2-b]pyridine is a solid substance stored at refrigerator temperatures .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research shows that compounds similar to 7-Chloro-2-iodofuro[3,2-b]pyridine are crucial intermediates in the synthesis of heterocyclic compounds. For instance, the chemistry of thienopyridines involves synthesizing derivatives through electrophilic substitution and lithiation processes, leading to various substituents at critical positions on the heterocyclic ring. This method can be applied to synthesize derivatives with halo, formyl, acetyl, and hydroxymethyl substituents, providing a pathway for creating a wide range of heterocyclic compounds for further applications in pharmaceuticals and materials science (Klemm & Louris, 1984).
Building Blocks for Drug Discovery
Similar heterocyclic compounds, like those derived from the halogenation and functionalization of thieno[2,3-b]pyridine, serve as versatile building blocks in drug discovery. The ability to introduce various functional groups through site-selective electrophilic substitutions opens up avenues for designing novel drug candidates with targeted biological activities. Such methodologies enable the efficient synthesis of complex molecules that could act as inhibitors or modulators of biological pathways (Mongin et al., 1998).
Development of Kinase Inhibitors
The furo[3,2-b]pyridine core, similar to 7-Chloro-2-iodofuro[3,2-b]pyridine, has been identified as a central pharmacophore in the development of selective inhibitors for protein kinases such as CLK and HIPK. This research underscores the potential of utilizing such compounds in the synthesis of targeted kinase inhibitors, which are crucial in cancer therapy and other diseases related to dysregulated kinase activity. The synthesis approach based on chemoselective couplings provides a flexible method for creating derivatives with significant biological activity, highlighting the importance of such compounds in medicinal chemistry (Němec et al., 2021).
Material Science Applications
Compounds with a furo[3,2-b]pyridine core have been explored for their potential applications in material science, including the development of new molecular structures with unique physical properties. For example, the study of polyhalides in ionic liquids showcases the synthesis of complex structures that could have applications in developing new materials with specific electronic or optical properties (Wolff et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-2-iodofuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGHNVODAWDTEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(OC2=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-iodofuro[3,2-b]pyridine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

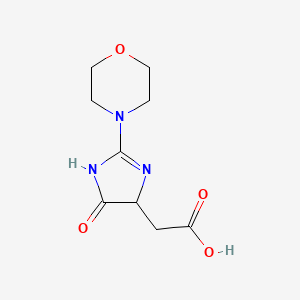
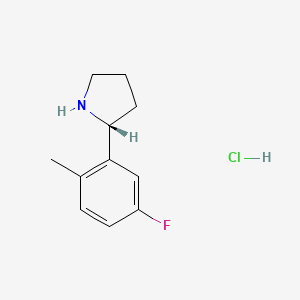
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
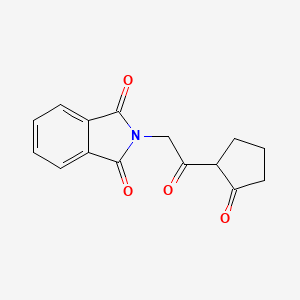
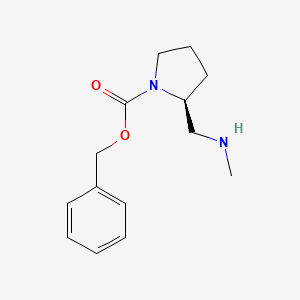
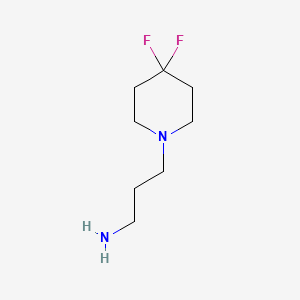
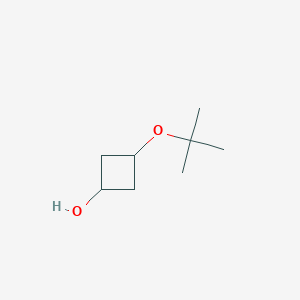
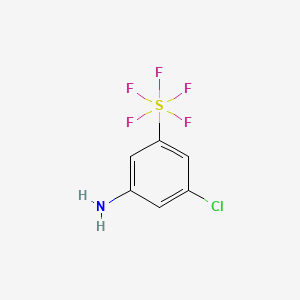
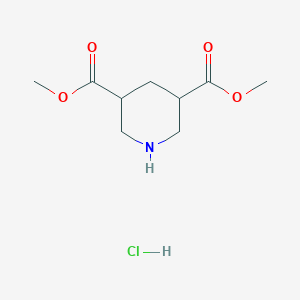
![Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate](/img/structure/B1530389.png)
![3-Chloro-6-fluorobenzo[d]isoxazole](/img/structure/B1530392.png)


